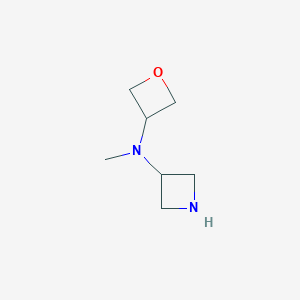

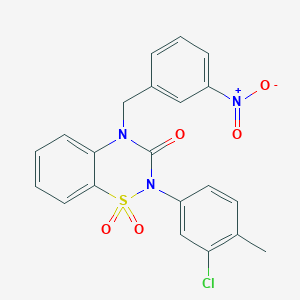

1-butyl-4-iodo-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-iodo-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the empirical formula C8H15N3 and a molecular weight of 153.22 g/mol . It falls within the category of heterocyclic building blocks and is used in early discovery research . Unfortunately, detailed analytical data for this compound is not available from Sigma-Aldrich .

Physical And Chemical Properties Analysis

Scientific Research Applications

Reactivity and Synthesis

- The reactivity of pyrazole derivatives has been extensively studied, with findings demonstrating their versatile pharmacologic actions due to the ability to undergo various reactions, including acylation and formation of amides. These reactions enable the synthesis of compounds with potential biological activity (Mironovich & Shcherbinin, 2014).

Structural Characterization and Bioactivity

- Pyrazole derivatives have been synthesized and characterized, revealing their structure through methods like X-ray crystallography. Such compounds have shown antitumor, antifungal, and antibacterial pharmacophore sites, indicating their significant potential in drug discovery and medicinal chemistry (Titi et al., 2020).

Nonlinear Optical Properties

- The synthesis and characterization of pyrazole derivatives have led to the discovery of materials with nonlinear optical properties, important for applications in photonic devices and materials science. The small energy gap between HOMO and LUMO levels in these compounds indicates a potential for intramolecular charge transfer, a desirable property for nonlinear optical materials (Ö. Tamer et al., 2016).

Explosive Materials

- Pyrazole compounds have also been synthesized with properties that make them candidates for insensitive high explosives. Such research illustrates the diverse application of pyrazole derivatives beyond biological activity, extending to materials science and engineering (Schmidt et al., 2001).

Chemical Reactivity and Applications

- Studies on the addition and cycloaddition reactions of pyrazole blue, a related compound, have provided insights into the reactivity that could be applicable in synthesizing novel organic compounds with various functional groups. This reactivity can be leveraged in creating complex molecules for further study in pharmacology and materials science (Aly et al., 1997).

properties

IUPAC Name |

2-butyl-4-iodo-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14IN3/c1-3-4-5-12-8(10)7(9)6(2)11-12/h3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUQTSUYXYJKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=N1)C)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

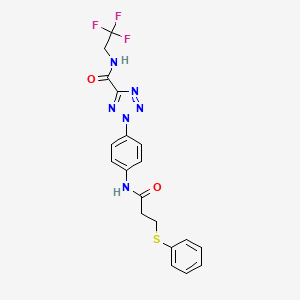

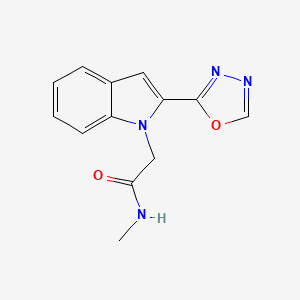

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2920849.png)

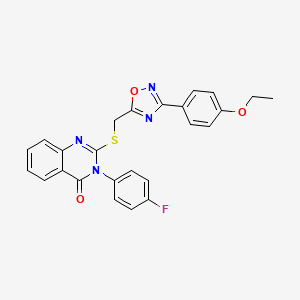

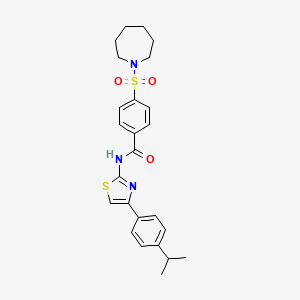

![2-[1-(3,4-Difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2920858.png)

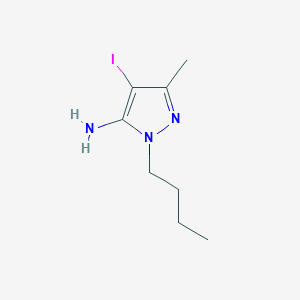

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)

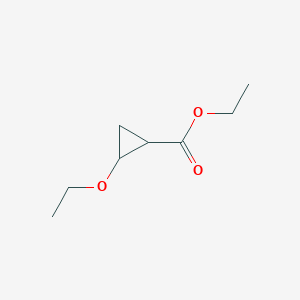

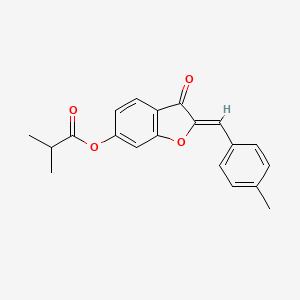

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)